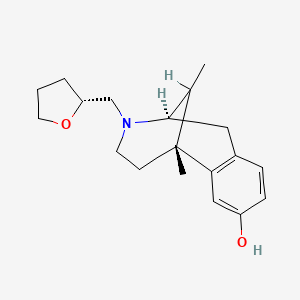
n6-Ethyladenosine
Overview
Description
N6-Ethyladenosine is an adenosine A1 and A3 receptor agonist. It binds selectively to rat adenosine A1 and human adenosine A3 receptors over rat adenosine A2A and A3 receptors (Kis = 4.9, 4.7, 8,900 and 1,050 nM, respectively, for the recombinant receptors in CHO cells). This compound completely inhibits forskolin-induced cAMP accumulation in CHO cells expressing the human recombinant adenosine A3 receptor when used at a concentration of 10 µM.
This compound is an adenosine A1 and A3 receptor agonist. This compound completely inhibits forskolin-induced cAMP accumulation in CHO cells expressing the human recombinant adenosine A3 receptor.
Mechanism of Action
Target of Action
N6-Ethyladenosine is a derivative of N6-Methyladenosine (m6A), which is the most common and abundant modification in eukaryotic mRNA . The primary targets of this compound are likely to be similar to those of m6A. These targets include various types of RNAs, such as mRNA, long noncoding RNAs (lncRNAs), microRNAs (miRNAs), small nuclear RNAs (snRNAs), small nucleolar RNAs (snoRNAs), and ribosomal RNAs (rRNAs) . These RNA targets play crucial roles in various cellular processes, including transcription, translation, and degradation .
Mode of Action
This compound likely interacts with its RNA targets in a manner similar to m6A. The m6A modification affects the fates of modified RNAs, including their stability, splicing, and/or translation . This suggests that this compound could also influence these processes, thereby playing important roles in posttranscriptional regulation.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those influenced by m6A. For instance, m6A modifications have been found to be involved in the generation, activation, polarization, migration, and pyroptosis of various myeloid cells . Therefore, this compound could potentially affect similar pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of m6A. For instance, m6A has been shown to play important roles in posttranscriptional regulation, affecting the stability, splicing, and/or translation of modified RNAs . Therefore, this compound could potentially have similar effects.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, the level of m6A is known to be highly dynamic, varying during development and in response to cellular stress . Therefore, it is plausible that the action of this compound could also be influenced by similar factors.
Biochemical Analysis
Biochemical Properties
N6-Ethyladenosine interacts with various enzymes, proteins, and other biomolecules. It is involved in the methylation process, which is a key biochemical reaction. This modification can affect the stability, splicing, and translation of RNA, thereby playing a significant role in post-transcriptional regulation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with inflammation-related diseases, suggesting a role in immune cell function .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, influence enzyme activity, and induce changes in gene expression . For example, it has been shown to affect the methylation of RNA, a process that can regulate gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. It has been observed that this compound displays temporal and spatial dynamics during neurodevelopment and aging . Information on its stability, degradation, and long-term effects on cellular function is still being researched.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, research on similar compounds like N6-methyladenosine has shown that it can have significant biological effects at varying dosages .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels . For example, it is known to be involved in the methylation process, a key metabolic pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, influencing its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. It is likely that this compound, like other similar modifications, is directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c1-2-13-10-7-11(15-4-14-10)17(5-16-7)12-9(20)8(19)6(3-18)21-12/h4-6,8-9,12,18-20H,2-3H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXVYOLWYFZWKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00874344 | |
| Record name | ADENOSINE,6N-ETHYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00874344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14357-08-5 | |
| Record name | NSC516603 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516603 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2s)-2-(2-{[1-(4-Methoxybenzoyl)-2-Methyl-5-(Trifluoromethoxy)-1h-Indol-3-Yl]methyl}phenoxy)propanoic Acid](/img/structure/B1676817.png)


![3,5-diethyl 2-methyl-6-phenyl-4-[(E)-2-phenylethenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1676824.png)






